Methyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)thiophene-2-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight, and the formed solid is obtained by pouring the reaction mixture onto ice-water .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core is further substituted with different amines and triazole-2-thiol to yield the final product .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . This reaction is facilitated by the presence of anhydrous potassium carbonate in DMF .Scientific Research Applications
Biomonitoring and Environmental Exposure
Research often focuses on the detection and quantification of compounds within biological specimens, indicating exposure to various substances. For example, studies on heterocyclic aromatic amines, such as MeIQx, involve biomonitoring their metabolites in human urine to assess dietary exposure to carcinogenic compounds found in cooked meats (Stillwell et al., 1999). These methodologies can be applied to monitor exposure to a wide range of compounds, including the one of interest, by analyzing its breakdown products or direct presence in biological fluids.
Drug Interaction and Pharmacogenetics
Another area of research involves studying the effects of compounds on drug metabolism and genetic variability among individuals. For instance, the study of thiopurine methyltransferase pharmacogenetics has provided insights into how genetic polymorphisms affect the metabolism of thiopurine drugs (Otterness et al., 1997). Similar research could explore how variations in metabolism affect the efficacy and toxicity of therapeutic agents, including methyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)thiophene-2-carboxylate, and how genetic factors influence individual responses to such compounds.
Neuroprotection and Stroke
Some compounds are investigated for their potential neuroprotective effects in the context of cerebral ischemia and stroke. For example, licostinel, an NMDA receptor antagonist, has been studied for its safety, tolerability, and neuroprotective potential in acute stroke patients (Albers et al., 1999). Similar research could be conducted on the compound of interest to evaluate its therapeutic potential in neuroprotective strategies or other medical applications, given the importance of understanding the mechanisms underlying its effects.
Future Directions
Mechanism of Action
Target of Action
The primary target of Methyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)thiophene-2-carboxylate is DNA . This compound is known to intercalate DNA, which means it inserts itself between the base pairs in the DNA double helix .
Mode of Action
Methyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)thiophene-2-carboxylate interacts with its target, DNA, by intercalating between the base pairs . This interaction can disrupt the normal functioning of DNA, leading to changes in the cell.
Biochemical Pathways
It is known that dna intercalation can disrupt many cellular processes, including dna replication and transcription .
Pharmacokinetics
The compound’s ability to intercalate dna suggests it can penetrate cell membranes and reach the cell nucleus .
Result of Action
The molecular and cellular effects of Methyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)thiophene-2-carboxylate’s action are likely related to its disruption of DNA function. This can lead to cell death, making the compound potentially useful as an anticancer agent .
Properties
IUPAC Name |
methyl 3-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c1-10-21-22-16-17(20-11-5-3-4-6-13(11)23(10)16)28-9-14(24)19-12-7-8-27-15(12)18(25)26-2/h3-8H,9H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPCQEZNEJNVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(SC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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